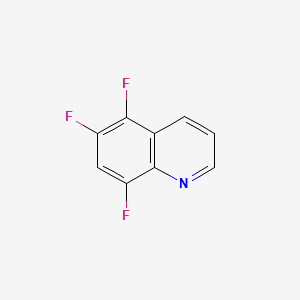

5,6,8-Trifluoroquinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5,6,8-Trifluoroquinoline is a useful research compound. Its molecular formula is C9H4F3N and its molecular weight is 183.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

5,6,8-Trifluoroquinoline exhibits significant antibacterial properties, particularly against Gram-positive and Gram-negative bacteria. Research has demonstrated that compounds derived from this structure can inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication. These activities position this compound as a potential candidate for developing new antibiotics .

Anticancer Potential

Studies indicate that fluorinated quinolines can also exhibit anticancer properties. The compound's ability to interact with cellular mechanisms involved in DNA replication suggests potential applications in cancer therapy. Researchers are investigating its efficacy against various cancer cell lines, aiming to exploit its mechanism of action to develop novel therapeutic agents .

Chemical Synthesis

Building Block for Complex Molecules

In organic synthesis, this compound serves as a versatile building block for synthesizing more complex organic compounds. Its unique trifluoromethyl groups enhance reactivity and selectivity in chemical reactions, making it valuable for creating new materials and pharmaceuticals .

Fluorine Chemistry

The presence of fluorine atoms significantly alters the physical and chemical properties of quinoline derivatives. This modification can lead to improved solubility and stability of compounds, which is crucial in drug design and development . Research focusing on regioselectivity in reactions involving this compound has provided insights into optimizing synthetic pathways for producing desired derivatives .

Biological Studies

Enzyme Inhibition Studies

The compound's interaction with bacterial enzymes such as DNA gyrase and topoisomerase IV has been extensively studied to understand its mechanism of action. These studies are pivotal for elucidating how fluorinated quinolines can disrupt microbial DNA processes, leading to cell death and providing a basis for antibiotic development .

Cellular Mechanisms

Research has shown that this compound influences various cellular pathways beyond bacterial systems. Its effects on gene expression related to cell cycle regulation and apoptosis have been documented, suggesting broader implications in both microbial and mammalian cell biology .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antibacterial Activity | Demonstrated high efficacy against multiple bacterial strains with MIC values indicating potent activity. |

| Study B | Anticancer Properties | Showed selective toxicity towards cancer cell lines while sparing normal cells; further research needed on mechanism. |

| Study C | Synthetic Applications | Developed efficient synthetic routes utilizing this compound as a precursor for novel compounds with enhanced properties. |

Propiedades

Número CAS |

5280-10-4 |

|---|---|

Fórmula molecular |

C9H4F3N |

Peso molecular |

183.13 g/mol |

Nombre IUPAC |

5,6,8-trifluoroquinoline |

InChI |

InChI=1S/C9H4F3N/c10-6-4-7(11)9-5(8(6)12)2-1-3-13-9/h1-4H |

Clave InChI |

DFYPWUZXTWLPSC-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C(=CC(=C2F)F)F)N=C1 |

SMILES canónico |

C1=CC2=C(C(=CC(=C2F)F)F)N=C1 |

Key on ui other cas no. |

5280-10-4 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.